Norvaline betaine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(trimethylazaniumyl)pentanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-6-7(8(10)11)9(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
HLERILKGMXJNBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)[O-])[N+](C)(C)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Norvaline Betaine
Elucidating the Biosynthetic Origin of the Norvaline Precursor
The formation of norvaline, a non-proteinogenic amino acid, is intrinsically linked to the central carbon metabolism and the pathways responsible for synthesizing branched-chain amino acids.
Pathways from Pyruvate (B1213749) Metabolism and Branched-Chain Amino Acid Synthesis
The biosynthesis of norvaline originates from pyruvate, a key intermediate in cellular metabolism. nih.govlibretexts.org Its formation is not the result of a dedicated pathway but rather a consequence of the substrate promiscuity of enzymes within the branched-chain amino acid (BCAA) synthesis pathway, particularly that of leucine (B10760876). nih.govresearchgate.net Under certain physiological conditions, such as oxygen limitation or glucose overflow, an accumulation of pyruvate can occur. nih.govnih.govresearchgate.net This surplus of pyruvate can be channeled into alternative reactions by the BCAA synthesis machinery, leading to the production of non-canonical amino acids like norvaline. nih.govscirp.org
The process involves a direct chain elongation of pyruvate. nih.gov This connection is highlighted by studies in Escherichia coli and Serratia marcescens, where conditions that derepress the leucine operon or lead to high pyruvate levels result in increased norvaline accumulation. nih.govnih.govjst.go.jp Therefore, norvaline synthesis is considered a byproduct of an imbalanced or overloaded BCAA pathway. nih.govnih.gov
Enzymatic Steps in Norvaline Formation within Microbial and Eukaryotic Systems
The enzymatic steps leading to norvaline are catalyzed by the enzymes of the leucine biosynthetic pathway acting on alternative substrates. nih.govjst.go.jpnih.gov The key initiating enzyme is α-isopropylmalate synthase (EC 2.3.3.13), which normally condenses acetyl-CoA with α-ketoisovalerate to begin leucine synthesis. jst.go.jp However, due to its low substrate specificity, this enzyme can also catalyze the condensation of acetyl-CoA with α-ketobutyrate, a derivative of pyruvate metabolism. jst.go.jpnih.gov
This initial condensation is followed by subsequent reactions catalyzed by the same enzymes that act in the leucine pathway—isopropylmalate isomerase and isopropylmalate dehydrogenase—to ultimately form norvaline. nih.gov This promiscuous use of substrates by the leucine biosynthetic enzymes is the primary mechanism for norvaline formation in various microorganisms. nih.govjst.go.jp
| Enzyme | EC Number | Role in Norvaline Biosynthesis |
| α-Isopropylmalate synthase | 2.3.3.13 | Catalyzes the initial condensation of acetyl-CoA with α-ketobutyrate, an alternative substrate, initiating the norvaline synthesis pathway. jst.go.jpnih.gov |
| Isopropylmalate isomerase | 4.2.1.33 | Isomerizes the product of the initial condensation reaction, analogous to its role in leucine synthesis. nih.gov |
| Isopropylmalate dehydrogenase | 1.1.1.85 | Catalyzes the final oxidative decarboxylation step to produce α-ketovalerate, the α-keto acid precursor of norvaline. nih.gov |
| Valine aminotransferase | 2.6.1.42 | Transfers an amino group to α-ketovalerate to form L-norvaline. libretexts.org |
Elucidating the Biosynthetic Origin of the Betaine (B1666868) Moiety
The betaine component, chemically N,N,N-trimethylglycine, can be synthesized through multiple well-characterized pathways in various organisms.
Proposed Pathways via Choline (B1196258) Oxidation and Subsequent Methylation Events
Two primary pathways for the biosynthesis of glycine (B1666218) betaine are widely recognized. The most common pathway in animals and many plants and bacteria involves a two-step oxidation of choline. qmul.ac.ukinnovareacademics.inbevital.no In this process, choline is first oxidized to betaine aldehyde. innovareacademics.in This reaction is catalyzed by enzymes such as choline dehydrogenase in the mitochondria or choline oxidase. qmul.ac.ukinnovareacademics.inbevital.no Subsequently, betaine aldehyde is further oxidized to glycine betaine by the enzyme betaine aldehyde dehydrogenase. innovareacademics.inbevital.no It is proposed that the betaine moiety found in norvaline betaine is likely synthesized via this choline oxidation pathway. researchgate.net
An alternative pathway, discovered in halotolerant cyanobacteria and some other microorganisms, synthesizes betaine through the direct methylation of glycine. mdpi.comfrontiersin.orgpnas.orgnih.gov This process involves a three-step sequential methylation of the glycine molecule, using S-adenosyl-L-methionine (SAM) as the methyl donor. frontiersin.org The intermediates in this pathway are sarcosine (B1681465) (monomethylglycine) and dimethylglycine. frontiersin.orgpnas.org
Characterization of N-Methyltransferases Involved in Betaine Formation
The glycine methylation pathway is dependent on the activity of specific N-methyltransferases. frontiersin.orgpnas.org In organisms like the halotolerant cyanobacterium Aphanothece halophytica, two distinct enzymes are involved. pnas.org The first, a glycine/sarcosine N-methyltransferase (GSMT), catalyzes the first two methylation steps: the conversion of glycine to sarcosine and sarcosine to dimethylglycine. pnas.orggenome.jp The second enzyme, a sarcosine/dimethylglycine N-methyltransferase (SDMT) or a specific dimethylglycine methyltransferase (DMT), catalyzes the final methylation of dimethylglycine to produce betaine. frontiersin.orgpnas.org In some organisms, these two enzymes exhibit partially overlapping substrate specificity. nih.gov The expression of these methyltransferase genes has been shown to confer salt tolerance when engineered into other organisms like E. coli and Arabidopsis, demonstrating their efficacy in producing the osmoprotectant betaine. pnas.orgnih.gov
| Enzyme | EC Number | Role in Betaine (from Glycine) Biosynthesis |
| Glycine/sarcosine N-methyltransferase (GSMT) | 2.1.1.156 | Catalyzes the methylation of glycine to sarcosine and sarcosine to dimethylglycine. pnas.orggenome.jp |
| Sarcosine/dimethylglycine N-methyltransferase (SDMT) | 2.1.1.157 | Catalyzes the methylation of sarcosine to dimethylglycine and/or the final step of methylating dimethylglycine to betaine. frontiersin.orgnih.gov |
Unresolved Aspects of De Novo this compound Biosynthesis in Specific Organisms
Despite a clear understanding of the independent biosynthetic pathways for norvaline and the betaine moiety, the complete de novo pathway for this compound itself remains unresolved in specific organisms. researchgate.netuu.nl A key example is the diatom Phaeodactylum tricornutum, where this compound is a known metabolite, yet the precise enzymatic machinery and regulatory mechanisms that link norvaline synthesis to its subsequent trimethylation have not been fully elucidated. researchgate.net
While it is hypothesized that norvaline, once synthesized, serves as a substrate for a series of methylation reactions analogous to the glycine-to-betaine pathway, the specific N-methyltransferases that would recognize norvaline and catalyze its trimethylation have not been characterized. The substrate specificity of known betaine-forming methyltransferases would need to be investigated to determine if they can act on norvaline. Therefore, how cells coordinate the flux through the branched-chain amino acid pathway and the methylation pathway to produce this compound is an area requiring further research. researchgate.net
Putative Catabolic Pathways and Metabolic Fate
While the complete catabolic pathway of this compound has not been extensively detailed in scientific literature, a putative route can be hypothesized based on the well-characterized metabolism of analogous compounds, particularly glycine betaine (N,N,N-trimethylglycine). The breakdown of this compound likely involves a systematic demethylation of the betaine head group, followed by the catabolism of the resulting norvaline backbone.
The catabolism of glycine betaine is a multi-step enzymatic process that sequentially removes the three methyl groups. nih.gov It is plausible that this compound follows a similar demethylation cascade. In organisms that catabolize glycine betaine, the process can serve both as a source of carbon and nitrogen and to provide methyl groups for various metabolic reactions. nih.govnih.gov
The proposed pathway would begin with the removal of the first methyl group from the quaternary ammonium (B1175870) group of this compound. This reaction could be catalyzed by a demethylase, such as a betaine-homocysteine methyltransferase (BHMT), which would transfer the methyl group to homocysteine to form methionine. nih.gov This process is a key part of the methionine cycle. researchgate.netvt.edu Alternatively, an oxidase system, analogous to the GbcAB complex in some bacteria, could convert this compound to N,N-dimethylnorvaline, releasing the methyl group as formaldehyde. nih.gov
Subsequent demethylation steps would convert N,N-dimethylnorvaline to N-methylnorvaline (monomethylnorvaline) and finally to L-norvaline. These steps are likely catalyzed by dehydrogenases similar to dimethylglycine dehydrogenase (DMGDH) and sarcosine dehydrogenase (SARDH), which are responsible for the corresponding steps in glycine betaine degradation. nih.gov These enzymes transfer the methyl groups to carriers like tetrahydrofolate, which can then be used in one-carbon metabolism or be oxidized to CO2 to generate energy. nih.gov
Once the demethylation is complete, the resulting L-norvaline molecule enters amino acid catabolic pathways. As an analogue of the branched-chain amino acid valine, norvaline can be a substrate for enzymes such as branched-chain amino acid aminotransferase (BCAT) and D-alanine dehydrogenase in certain microorganisms. nih.govnih.govoup.com The action of an aminotransferase would convert norvaline to its corresponding α-keto acid, α-keto-valerate, which can then be further metabolized, potentially entering pathways linked to the tricarboxylic acid (TCA) cycle. nih.gov
The metabolic fate of this compound is therefore twofold. The methyl groups are donated to the cellular one-carbon pool, contributing to essential biosynthetic reactions like the synthesis of methionine, and subsequently S-adenosylmethionine (SAM), the universal methyl donor. nih.govresearchgate.net The norvaline backbone is ultimately degraded for use as a carbon and energy source. nih.gov
Interactive Data Table: Putative Catabolic Pathway of this compound
| Step | Substrate | Putative Enzyme Class | Product(s) | Metabolic Significance |
| 1 | This compound | Demethylase (e.g., BHMT analogue) or Oxidase (e.g., GbcAB analogue) | N,N-Dimethylnorvaline + Methionine or Formaldehyde | Donation of methyl group to methionine cycle or one-carbon pool. nih.govresearchgate.net |
| 2 | N,N-Dimethylnorvaline | Dehydrogenase (e.g., DMGDH analogue) | N-Methylnorvaline + Formaldehyde/One-carbon unit | Contribution to one-carbon metabolism. nih.gov |
| 3 | N-Methylnorvaline | Dehydrogenase (e.g., SARDH analogue) | L-Norvaline + Formaldehyde/One-carbon unit | Contribution to one-carbon metabolism; production of L-norvaline. nih.gov |
| 4 | L-Norvaline | Aminotransferase (e.g., BCAT) | α-Keto-valerate + Amino Acid | Entry into amino acid catabolism. nih.gov |
| 5 | α-Keto-valerate | Dehydrogenase Complex | Propionyl-CoA + CO2 | Entry into the TCA cycle for energy production. |
Biological Functions and Mechanisms of Action of Norvaline Betaine
Osmoregulatory and Cytoprotective Roles
Norvaline betaine (B1666868), like other betaines, plays a vital role as an osmolyte and cytoprotectant, helping organisms to cope with environmental stress. researchgate.netresearchgate.net
Modulation of Cellular Osmotic Balance and Volume Homeostasis
Living cells must maintain a stable internal environment, and a crucial aspect of this is regulating cell volume and osmotic pressure. When faced with hyperosmotic conditions (a high concentration of solutes outside the cell), cells can lose water and shrink, which can be detrimental to their function. To counteract this, many organisms accumulate small organic molecules called osmolytes, or compatible solutes. nih.gov Norvaline betaine, due to its zwitterionic nature (having both a positive and a negative charge), is an effective osmolyte. researchgate.netanimbiosci.org It can accumulate to high concentrations within the cell without significantly disrupting cellular processes. unl.edu This accumulation helps to balance the osmotic pressure between the cell's interior and its surroundings, preventing excessive water loss and maintaining cell volume. mdpi.comorffa.com The regulation of betaine metabolism, including its synthesis and degradation, is a coordinated response to changes in cell volume, highlighting its importance in hepatic cell volume homeostasis. nih.gov
Molecular Stabilization of Proteins and Cellular Structures under Osmotic Stress
Beyond simply balancing osmotic pressure, this compound also acts as a chemical chaperone, protecting cellular components from the damaging effects of stress. mdpi.com Under conditions of osmotic stress, high concentrations of inorganic ions can destabilize proteins and other macromolecules. researchgate.netmdpi.com this compound, being a compatible solute, has a low tendency to interact with protein surfaces, thus preserving their native conformation and function. mdpi.comresearchgate.net It helps to maintain the integrity of proteins and cellular membranes, shielding them from denaturation caused by high salinity or extreme temperatures. researchgate.netpatsnap.compatsnap.com This stabilization of essential cellular machinery is crucial for cell survival under stressful conditions. researchgate.netchemrxiv.orgresearchgate.net
Contribution to Abiotic Stress Tolerance in Various Organisms
The ability of this compound to function as an osmolyte and cytoprotectant translates to enhanced tolerance to various abiotic stresses in a wide range of organisms, from bacteria to plants. researchgate.netresearchgate.net In many plant species, the accumulation of glycine (B1666218) betaine, a related compound, is a well-documented response to stresses like drought, high salinity, and cold temperatures. nih.govfrontiersin.orgnih.govtechscience.com This accumulation is correlated with improved stress tolerance. nih.govmdpi.com Similarly, in bacteria, the uptake and accumulation of betaine are critical for survival in high-salt environments. unl.edufrontiersin.org The protective effects of betaines extend to protecting the photosynthetic machinery in plants and mitigating the impacts of heat stress in animals. animbiosci.orgnih.gov
Table 1: Effects of Betaine in Response to Abiotic Stress
| Organism/System | Stressor | Observed Effects of Betaine |
|---|---|---|
| Plants | Drought, Salinity, Cold | Enhanced accumulation of betaine, improved stress tolerance. nih.govfrontiersin.orgnih.govtechscience.com |
| Bacteria | High Salinity | Uptake and accumulation of betaine for survival. unl.edufrontiersin.org |
| Plants (Photosynthetic Machinery) | High Salinity | Protection of Photosystem II and stabilization of repair proteins. nih.gov |
| Animals (e.g., Poultry) | Heat Stress | Enhanced egg production and improved weight gain. animbiosci.org |
| Hepatocytes (Liver Cells) | Osmotic Stress | Coordinated regulation of betaine synthesis and degradation to maintain cell volume. nih.gov |
Involvement in One-Carbon Metabolism and Methyl Group Transfer
This compound also participates in the fundamental biochemical network known as one-carbon metabolism. This series of interconnected pathways is responsible for the transfer of one-carbon units, which is essential for the synthesis of numerous vital molecules. nih.govfrontiersin.orgproteopedia.orgcreative-proteomics.com
Potential as a Methyl Donor in Transmethylation Reactions
A key function of betaines, including this compound, is their role as methyl donors. researchgate.netorffa.com They possess three methyl groups that can be transferred to other molecules in a process called transmethylation. orffa.com This is particularly important in the liver and kidneys. researchgate.netresearchgate.net Betaine is a more efficient methyl donor than choline (B1196258) because choline must first be converted to betaine in a two-step process within the mitochondria, which is not fully efficient. orffa.com These methyl groups are crucial for the synthesis of many biologically important compounds. orffa.com
Interplay with Homocysteine-Methionine Cycle Dynamics
The most significant role of betaine as a methyl donor is within the methionine cycle. nih.govnih.gov In this cycle, the amino acid homocysteine is remethylated to form methionine. frontiersin.org Betaine can donate one of its methyl groups to homocysteine in a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). patsnap.comfrontiersin.orgmdpi.com This reaction is an alternative pathway to the folate-dependent remethylation of homocysteine. nih.govfrontiersin.org By converting homocysteine to methionine, betaine helps to maintain a proper balance of these amino acids. patsnap.comcreative-proteomics.com Elevated levels of homocysteine are associated with various health issues. patsnap.commdpi.com The resulting methionine can then be converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast number of methylation reactions in the body, including the methylation of DNA, RNA, and proteins. patsnap.compatsnap.comnih.gov
Table 2: Key Molecules in the Homocysteine-Methionine Cycle
| Compound Name | Role in the Cycle |
|---|---|
| This compound | Donates a methyl group for the remethylation of homocysteine. frontiersin.org |
| Homocysteine | An amino acid that is remethylated to methionine. frontiersin.org |
| Methionine | An essential amino acid formed from the remethylation of homocysteine. frontiersin.org |
| Betaine-homocysteine S-methyltransferase (BHMT) | The enzyme that catalyzes the transfer of a methyl group from betaine to homocysteine. patsnap.comfrontiersin.orgmdpi.com |
| S-adenosylmethionine (SAM) | The universal methyl donor, synthesized from methionine. patsnap.compatsnap.comnih.gov |
Influence on Nucleic Acid and Protein Methylation Processes
Direct research on this compound's role in methylation is not extensively documented. However, its chemical structure as an amino acid betaine suggests a potential role as a methyl donor, a function well-established for other betaines like glycine betaine. nih.govresearchgate.net Betaines participate in the methionine cycle, where they can donate a methyl group. nih.govfeedstrategy.com This process is crucial for regenerating methionine from homocysteine, a reaction catalyzed by betaine-homocysteine methyltransferase (BHMT). nih.gov The newly formed methionine can then be converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions. metwarebio.com
Protein methylation is a critical post-translational modification that regulates protein function, stability, and interactions. metwarebio.com It typically occurs on lysine (B10760008) and arginine residues and is catalyzed by methyltransferases that use SAM as the methyl source. metwarebio.com Given that the betaine moiety of this compound could theoretically enter this pathway, it may influence the cellular methylation potential. nih.govresearchgate.net By contributing to the pool of methyl groups, it could impact processes like histone methylation, which is fundamental to gene expression regulation, and the methylation of non-histone proteins involved in signal transduction. metwarebio.com Some studies suggest that betaines, beyond their osmoprotective properties, are involved in epigenetic regulation by acting as methyl donors. researchgate.net The biosynthesis of glycine betaine from glycine occurs via sequential methylation, a process that highlights the role of methyltransferases in creating these compounds. core.ac.uknih.gov
Interactions with Enzymatic Systems and Receptor Networks
While direct data on this compound is scarce, the effects of its parent compound, L-norvaline, on enzymatic systems are well-studied. L-norvaline is recognized as a potent inhibitor of the enzyme arginase. lifetein.comgoogle.compurebulk.comsupplementengineer.com Arginase is a key enzyme in the urea (B33335) cycle that catalyzes the hydrolysis of L-arginine into L-ornithine and urea. purebulk.commdpi.com By inhibiting arginase, norvaline effectively increases the bioavailability of L-arginine. lifetein.compurebulk.com
This has significant implications for metabolic fluxes, particularly the nitric oxide (NO) pathway. Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. purebulk.com By limiting the arginase-catalyzed conversion of arginine, norvaline indirectly promotes the activity of NOS, leading to enhanced production of NO. lifetein.com This mechanism is the basis for norvaline's potential antihypertensive and vasodilatory-enhancing properties. lifetein.comgoogle.com Studies in various cell types, including macrophage cell lines and earthworm coelomocytes, have demonstrated that L-norvaline can significantly reduce urea production, confirming its inhibitory effect on arginase activity. mdpi.com For instance, in mouse macrophage cell lines, a 10 mM concentration of L-norvaline was shown to inhibit arginase activity by 50%. mdpi.com
Furthermore, in hepatocytes from starved rats, 5mM-norvaline was found to inhibit urea synthesis from NH4Cl by 85% and stimulate gluconeogenesis. nih.govcore.ac.uk It also doubled the metabolic flux through pyruvate (B1213749) dehydrogenase but had no effect on the tricarboxylic acid (TCA) cycle flux. nih.govcore.ac.uk These findings indicate that norvaline's influence extends beyond the urea cycle to other central metabolic pathways. nih.govcore.ac.uk
Table 1: Effects of L-Norvaline on Various Enzymatic Activities and Metabolic Processes
| Enzyme/Process | Observed Effect of L-Norvaline | Concentration/Condition | Model System | Reference |
|---|---|---|---|---|
| Arginase | Inhibition (50% reduction in urea production) | 10 mM | Mouse Macrophage J774A.1 cells | mdpi.com |
| Arginase | Inhibition (85% reduction in urea synthesis) | 5 mM | Rat Hepatocytes | nih.govcore.ac.uk |
| Nitric Oxide Synthase (NOS) | Indirect enhancement of activity (by preserving L-arginine) | Not specified | General principle | lifetein.compurebulk.com |
| Pyruvate Dehydrogenase | Doubled metabolic flux | 5 mM | Rat Hepatocytes | nih.govcore.ac.uk |
| Tricarboxylic Acid (TCA) Cycle | No effect on flux | 5 mM | Rat Hepatocytes | nih.govcore.ac.uk |
| Gluconeogenesis (from lactate) | Stimulation (45% increase) | 5 mM | Rat Hepatocytes | nih.govcore.ac.uk |
The transport of amino acid betaines, such as this compound, into cells is mediated by specific transporter proteins. jax.org These transport systems are crucial for cellular uptake, allowing these molecules to function as osmolytes or participate in metabolic processes. nih.govebi.ac.uk While transporters specific to this compound have not been explicitly characterized, knowledge can be drawn from systems that transport similar molecules like glycine betaine.
In many organisms, including bacteria like Escherichia coli and Listeria monocytogenes, the uptake of glycine betaine is handled by ATP-Binding Cassette (ABC) transport systems, such as the ProU and OpuA transporters. ebi.ac.ukasm.org These systems are typically induced by hyperosmotic stress and couple ATP hydrolysis to substrate translocation. ebi.ac.ukasm.org
In mammalian cells, betaine transport can be mediated by amino acid transport system A. nih.govnih.gov For example, in SV-3T3 cells, betaine uptake is a sodium-dependent, active process that is inducible by hypertonic conditions. nih.gov This uptake is inhibited by other neutral amino acids, characteristic of system A transporters. nih.gov Specifically, the sodium-coupled neutral amino acid transporter 2 (SNAT2), a subtype of system A, has been identified as a transporter for betaine with a Michaelis constant (Km) of approximately 4.6-5.3 mM. nih.gov Its expression is also induced by hypertonicity, suggesting a role in cellular osmoprotection. nih.gov It is plausible that this compound, as an N-trimethylated amino acid, could be recognized and transported by these or similar betaine/amino acid transport systems. jax.org
Impact on Protein Conformation and Translational Fidelity
The structural similarity of norvaline to other proteinogenic amino acids leads to significant consequences when translational fidelity is compromised. researchgate.netbiorxiv.org If this compound is metabolized within the cell to yield norvaline, this free norvaline can interfere with protein synthesis.
Norvaline is a non-proteinogenic amino acid, meaning it is not encoded by the standard genetic code. wikipedia.orgresearchgate.net However, due to its structural resemblance to leucine (B10760876) and isoleucine, it can be mistakenly activated by the corresponding aminoacyl-tRNA synthetases (aaRSs), particularly isoleucyl-tRNA synthetase (IleRS). researchgate.netbiorxiv.orgnih.gov When cellular proofreading mechanisms of these synthetases are impaired or overwhelmed, norvaline can be misincorporated into growing polypeptide chains at positions normally reserved for these amino acids. researchgate.netbiorxiv.orggoogle.com
This misincorporation has been observed in recombinant proteins expressed in E. coli, especially under conditions that lead to an accumulation of norvaline, such as oxygen limitation which causes a buildup of its precursor, pyruvate. nih.govgoogle.com The proteome-wide substitution of canonical amino acids with norvaline can lead to the formation of non-native protein structures, which is believed to be a primary cause of its observed cellular toxicity. researchgate.netnih.gov
The incorporation of norvaline has a particularly disruptive effect on specific secondary structural elements within proteins, most notably β-sheets. researchgate.netbiorxiv.org Norvaline's linear, unbranched side chain differs from the branched structures of valine and isoleucine, for which it substitutes. researchgate.netnih.gov This subtle difference has profound structural consequences.
Molecular dynamics simulations have shown that substituting isoleucine with norvaline in a model peptide has a significant destabilizing effect on β-sheet structures. researchgate.netresearchgate.netbiorxiv.org This destabilization is more pronounced than that caused by the misincorporation of valine. researchgate.netnih.gov At elevated temperatures (e.g., 77°C), norvaline incorporation can lead to a complete structural transformation of β-strands into α-helical structures. researchgate.netbiorxiv.org The linear side chain of norvaline appears to disrupt the specific packing and hydrogen-bonding patterns that are essential for the stability of β-sheets. researchgate.netarxiv.org This structural perturbation is considered a key factor underlying the higher toxicity associated with norvaline misincorporation compared to other amino acid analogues. researchgate.netnih.gov
Table 2: Impact of Norvaline Misincorporation on Protein Secondary Structure
| Condition | Structural Element | Observed Effect of Norvaline Incorporation | Reference |
|---|---|---|---|
| Room Temperature (27°C) | β-hairpin | Structure destabilization observed in a subset of simulations; loss of structure in the first β-strand. | researchgate.netbiorxiv.org |
| High Temperature (77°C) | β-hairpin | Significant denaturation; structural transformation from β-sheet to α-helix. | researchgate.netbiorxiv.org |
| General | β-sheet | Highest destructive effect compared to valine misincorporation. | researchgate.netnih.gov |
Ecological and Biological Distribution of Norvaline Betaine
Occurrence in Photosynthetic Organisms (e.g., Phaeodactylum tricornutum)
The marine diatom Phaeodactylum tricornutum has been identified as a photosynthetic organism that produces norvaline betaine (B1666868). nih.gov Research involving the heterologous expression of Cannabis sativa tetraketide synthase (CsTKS) in P. tricornutum revealed a consistent and significant upregulation of norvaline betaine across all modified strains. nih.gov This finding suggests that the introduction of the foreign enzyme may trigger or enhance the biosynthesis of this specific betaine. nih.gov
While the precise biological role and the complete biosynthetic pathway of this compound in P. tricornutum remain largely unknown, its structure suggests a likely origin. nih.govresearchgate.net The norvaline component is thought to be a modified form of the amino acid valine, derived from pyruvate (B1213749) metabolism. nih.govresearchgate.net The betaine moiety is likely synthesized through the oxidation of choline (B1196258). nih.govresearchgate.net
The upregulation of this compound occurred alongside changes in other metabolites, including proline betaine, indicating a potential broader impact on betaine biosynthesis within the diatom. nih.gov Betaines, in general, are known to accumulate in plants and microorganisms as osmoprotectants, helping them survive under conditions of salt or temperature stress. cambridge.org In algae, betaine lipids also play a structural role in membranes and can be involved in metabolic remodeling under stress conditions like nitrogen starvation. plos.org
Table 1: Annotated Metabolites Deregulated by CsTKS in Phaeodactylum tricornutum (Data sourced from a study on the metabolic impact of CsTKS expression nih.gov)
| Metabolite | Fold Change Direction | Putative Biosynthetic Origin/Class |
|---|---|---|
| This compound | Upregulated | Modified amino acid / Dipeptide |
| Proline betaine | Upregulated | Modified amino acid |
| Alanylphenylalanine | Upregulated | Dipeptide |
| Quinoline | Upregulated | Alkaloid |
| Thermopsine | Upregulated | Alkaloid |
| Thiamine (phosphorylated and non-phosphorylated) | Upregulated | Vitamin / Aromatic structure |
| 3-hydroxy-C6-homoserine lactone | Upregulated | Not specified |
| Decyl dimethyl amine oxide | Upregulated | Not specified |
| Coumarin derivative | Upregulated | Aromatic structure |
| Isoflavonoid C-glycoside | Upregulated | Aromatic structure |
Presence in Microbial Metabolomes (e.g., Escherichia coli)
The presence of this compound in the metabolome of the bacterium Escherichia coli is not explicitly documented in the reviewed scientific literature. However, studies have extensively detailed the synthesis and accumulation of its precursor, norvaline. nih.govnih.gov E. coli is known to produce norvaline, a non-proteinogenic amino acid, as a byproduct of the branched-chain amino acid biosynthetic pathway, particularly under conditions of high pyruvate accumulation. nih.gov For instance, oxygen limitation during growth on glucose-based media causes a significant accumulation of norvaline in E. coli K-12 W3110. nih.gov
This accumulation is considered a metabolic overflow from pyruvate. nih.gov The bacterium can also uptake and metabolize D-norvaline via the enzyme D-alanine dehydrogenase. oup.com Furthermore, under certain conditions, E. coli can misincorporate norvaline into recombinant proteins in place of leucine (B10760876). nih.gov
While E. coli possesses the metabolic machinery to synthesize norvaline and is known to transport and metabolize other betaines like glycine (B1666218) betaine for osmoregulation, the direct enzymatic step to convert norvaline to this compound has not been characterized. nih.govoup.com The synthesis of betaines in microbes often involves the oxidation of precursors like choline or the methylation of amino acids. researchgate.netcambridge.org Given that E. coli can produce norvaline, the potential for its conversion to this compound exists, but remains unconfirmed.
Detection in Eukaryotic Tissues and Biological Fluids (e.g., Mammalian Faecal, Caecal, Pancreas, Brain Extracts)
Direct detection and quantification of this compound in specific mammalian tissues such as faecal, caecal, pancreas, or brain extracts are not extensively detailed in the available primary research. Patent literature contains general references to the presence of norvaline in body fluids or tissues, but specific data on this compound is scarce. googleapis.com
However, the broader context of betaine metabolism in mammals is well-established. Betaines, such as glycine betaine, are important metabolites derived either from the diet or from the oxidation of choline. cambridge.org They function as critical methyl donors in the methionine-homocysteine cycle and as organic osmolytes that protect cells from osmotic stress. cambridge.org Metabolomic studies have identified various betaine compounds in mammalian systems. For example, δ-valerobetaine, a microbial metabolite, has been detected in humans and mice and is linked to obesity. nih.gov Tryptophan betaine has been identified in human serum as a biomarker for the consumption of legumes and nuts. medrxiv.org
Given that gut microbes can produce a variety of metabolites that are absorbed by the host, it is plausible that microbially-produced norvaline could be modified into this compound within the gut environment or host tissues. nih.govnih.gov Studies on pig metabolism show that dietary betaine supplementation affects the amino acid profiles in plasma and muscle, indicating complex interactions between dietary betaines and endogenous amino acid metabolism. frontiersin.orgnih.gov While extracts of mammalian brain and other tissues are known to contain various amino acids and their derivatives, specific identification of this compound requires further targeted metabolomic analysis. archive.org
Implications for Inter-Species Metabolic Exchange and Nutritional Ecology
The distribution of this compound across different biological kingdoms suggests potential roles in inter-species metabolic exchange and nutritional ecology. In microbial communities, such as the gut microbiome, the exchange of metabolites is a fundamental process that shapes the community structure and function. nih.govplos.org Microbes degrade complex dietary and host-derived substances, releasing byproducts that can be utilized by other species in a process known as cross-feeding. nih.govbiorxiv.org
Betaines play a significant role in this ecosystem. Glycine betaine, for example, is used by marine microbial communities as a source of carbon and nitrogen, with its metabolic fate depending on the availability of other nutrients like nitrate. researchgate.net In the mammalian gut, the microbial production of metabolites like δ-valerobetaine from dietary precursors demonstrates a direct link between diet, the microbiome, and host metabolism. nih.gov This compound, produced by gut bacteria, can influence host lipid metabolism and fat storage. nih.gov
The presence of this compound in a primary producer like P. tricornutum suggests it could be a nutrient source for marine heterotrophs. nih.gov In the context of the gut, if this compound is produced by certain microbes, it could serve several functions:
A nutrient for other microbes: It could be a source of carbon or nitrogen for other members of the microbiota. biorxiv.org
An osmoprotectant: It could help microbes survive the osmotic conditions of the gut. cambridge.org
A host-signaling molecule: Like other microbial betaines, it could be absorbed by the host and influence physiological processes. nih.gov
The study of such metabolic interactions is crucial for understanding the symbiotic and competitive relationships that define complex ecosystems. nih.govoaepublish.com The role of this compound in these networks remains a promising area for future research, bridging the gap between microbial metabolism and host nutritional science.
Advanced Methodologies for Structural and Functional Elucidation of Norvaline Betaine
High-Resolution Separation Techniques for Complex Biological Matrices
Separating highly polar compounds like norvaline betaine (B1666868) from intricate biological matrices such as plasma, tissue extracts, or microbial cultures presents a significant analytical challenge. nih.gov Conventional Reverse-Phase Liquid Chromatography (RPLC) often provides poor retention for such water-soluble analytes. nih.gov To overcome this, specialized chromatographic techniques are employed.
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful and preferred technique for the analysis of polar compounds like betaines. nih.govnih.govbiorxiv.org In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of aqueous solvent. nih.gov This creates a water-enriched layer on the surface of the stationary phase, facilitating the retention of polar analytes through a partitioning mechanism. nih.gov
Research has demonstrated the successful application of HILIC coupled with mass spectrometry (HILIC-MS) for profiling amino acids and related compounds, including norvaline, in human plasma. nih.govmdpi.com The separation is influenced by multiple factors including buffer concentration, pH, and temperature, which must be carefully optimized to achieve selectivity and repeatability. nih.gov For instance, adjusting the mobile phase composition, such as the concentration of formic acid or ammonium (B1175870) formate (B1220265), can significantly alter the retention times and separation efficiency of isomers. nih.govmdpi.com
| Parameter | Description | Source |
|---|---|---|
| Column Type | Amide-based columns (e.g., Acquity UPLC BEH Amide) or bare silica (B1680970) core-shell particles are commonly used. | nih.govnih.gov |
| Mobile Phase (A) | Aqueous component, often containing a buffer like ammonium formate (e.g., 10 mM) and an acidifier like formic acid (e.g., 0.2%). | nih.govmdpi.com |
| Mobile Phase (B) | Organic component, typically acetonitrile, with a small amount of buffer and acidifier. | nih.govmdpi.com |
| Elution Mode | Gradient elution, starting with a high percentage of the organic phase (e.g., 98% B) and gradually increasing the aqueous phase content. | mdpi.com |
| Flow Rate | Typically in the range of 0.2-0.6 mL/min. | mdpi.comacs.org |
| Column Temperature | Maintained at a constant temperature, for example, 30 °C or 45 °C, to ensure reproducible retention times. | mdpi.comacs.org |
Ion Exchange Chromatography (IEC) is a classical and robust method for separating amino acids and their derivatives based on their net charge. researchgate.net IEC, often followed by post-column derivatization with ninhydrin (B49086) for detection, has long been a gold standard in clinical amino acid analysis. researchgate.netopenresearchlibrary.org Cation-exchange chromatography, using an acidic eluent, can effectively separate betaines and other cationic compounds. nih.gov However, the high salt concentrations used in IEC can complicate coupling with mass spectrometry due to ion suppression effects in the ESI source. researchgate.net
Capillary Electrophoresis (CE) offers an alternative high-efficiency separation mechanism based on the electrophoretic mobility of analytes in an electric field. creative-proteomics.com CE is particularly well-suited for analyzing small, charged molecules and requires minimal sample volume. nih.govcreative-proteomics.com When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for analyzing betaines in complex samples like vegetable oils or biological extracts. researchgate.netnih.gov For instance, a CE-MS/MS method was developed for the simultaneous determination of several betaines, achieving baseline separation in under 10 minutes after derivatization. researchgate.net Despite its advantages, CE-MS can face challenges with sensitivity and reproducibility due to the small injection volumes and potential interactions between the sample matrix and the capillary wall. nih.gov
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is the definitive tool for the structural elucidation and quantification of norvaline betaine, offering unparalleled sensitivity and specificity. nih.gov Because of the permanent positive charge on the quaternary ammonium group, betaines are readily analyzed using techniques like electrospray ionization. nih.gov
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a cornerstone technique for analyzing this compound. nih.gov In this method, the analyte is first ionized (forming a protonated molecule, [M+H]⁺) and then selected in the first mass analyzer (Q1). This selected ion is then fragmented through collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in a second mass analyzer (Q3). thermofisher.com
This process creates a unique fragmentation "fingerprint" for the molecule. researchgate.net Studies on various amino acid-derived betaines have shown that the decomposition pathways are distinctive and provide rich structural information. nih.govnih.gov For example, a common fragmentation pattern for many betaines involves the neutral loss of trimethylamine (B31210) ((CH₃)₃N). The resulting product ions are diagnostic for the original betaine structure. researchgate.net Quantitative analysis is typically performed using selected reaction monitoring (SRM), which provides high specificity by monitoring a specific precursor-to-product ion transition. thermofisher.com
A significant challenge in the analysis of this compound is distinguishing it from its structural isomers, such as valine betaine. These isomers have the exact same molecular weight and can be difficult to separate chromatographically. nih.gov High-Resolution Mass Spectrometry (HR-MS) provides the mass accuracy required to confirm the elemental composition of an ion, but it cannot by itself distinguish between isomers.
The key to isomer differentiation lies in the combination of chromatography and tandem mass spectrometry (MS/MS). nih.gov Even if isomers co-elute, they may produce different fragment ions or different relative abundances of the same fragment ions upon CID. A combined study using ESI-MS/MS and HR-MS demonstrated that the decomposition pathways of protonated betaine isomers are distinctive, enabling their unambiguous characterization. nih.gov For example, while norvaline and its isomer valine share a common product ion when analyzed as amino acids, norvaline exhibits a unique, characteristic product ion that allows for its specific quantification even in the presence of its isomer. nih.gov This principle extends to their betaine derivatives.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Primary Product Ion (m/z) | Characteristic/Differentiating Product Ion(s) (m/z) | Source |
|---|---|---|---|---|
| This compound | 160.1332 | 101.0808 (Loss of (CH₃)₃N) | Specific fragments arising from the linear carbon chain structure. | nih.gov |
| Valine Betaine | 160.1332 | 101.0808 (Loss of (CH₃)₃N) | Specific fragments arising from the branched-chain structure. | nih.gov |
Note: Specific m/z values for differentiating product ions are highly instrument-dependent and require empirical determination with authentic standards.
Multi-Omics Integration for Systems-Level Understanding (e.g., Metabolomics, Proteomics)
To understand the full biological significance of this compound, its analysis is increasingly integrated into multi-omics studies, which combine data from metabolomics, proteomics, transcriptomics, and genomics. uni-saarland.denih.gov This systems-level approach provides a holistic view of cellular responses to genetic or environmental changes. frontiersin.org
Metabolomics, the large-scale study of small molecules, frequently identifies betaines as key players in various biological processes. nih.govmdpi.com For example, integrated transcriptomic and metabolomic analyses in gastric cancer revealed that betaine was a significantly altered metabolite, and its levels were linked to changes in one-carbon metabolism pathways. nih.gov Similarly, a multi-omics study on soybean seeds used metabolomics to identify changes in various amino acid derivatives, including different betaines, correlating them with proteomic data to understand seed storage profiles. mdpi.com
In microbiology, studies on Bacillus subtilis have used a combination of transcriptome, proteome, and metabolome analyses to investigate responses to osmotic stress. uni-saarland.deuni-greifswald.de These studies highlight the central role of osmoprotectants like glycine (B1666218) betaine, providing a framework for understanding how other betaines, potentially including this compound, contribute to cellular homeostasis under stress. uni-greifswald.de By correlating changes in the abundance of this compound with alterations in protein expression (proteomics) and gene transcription (transcriptomics), researchers can build comprehensive models of its metabolic pathways and regulatory networks.
| Organism/System | "Omics" Techniques Used | Key Finding Related to Betaine | Source |
|---|---|---|---|
| Gastric Cancer (Human) | Transcriptomics, Metabolomics (UHPLC-HRMS) | Betaine levels were significantly reduced in patient plasma; betaine was shown to inhibit cancer cell viability, linking it to one-carbon metabolism. | nih.govmdpi.com |
| Soybean (Glycine max) | Transcriptomics, Proteomics, Metabolomics | Abundance of amino acid derivatives, including D-proline betaine, was altered and linked to genes involved in seed storage profiles. | mdpi.com |
| Probiotic Formulations | Proteomics, Metabolomics (¹H-NMR) | Discrepancies in betaine concentrations were found between products from different manufacturing sites, correlating with differences in protein profiles of the microbes. | nih.gov |
| Seaweed Fermentation | Metabolomics | Time-course analysis showed significant production of betaine, stachydrine, and carnitine during fungal fermentation of seaweed. | mdpi.com |
Isotopic Labeling and Tracing Studies for Pathway Elucidation
Isotopic labeling is a powerful methodology for delineating metabolic pathways by tracing the fate of atoms from precursor molecules to final products. In the context of this compound, this technique is instrumental in identifying its biosynthetic origins and the enzymatic steps involved. By introducing isotopically labeled substrates into a biological system, researchers can track the incorporation of heavy isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into this compound and its intermediates. nih.govisotope.com This approach provides direct evidence for precursor-product relationships and the sequence of metabolic transformations.
The biosynthesis of norvaline itself is understood to arise from the promiscuous activity of enzymes within the branched-chain amino acid biosynthetic pathways. researchgate.netnih.gov Specifically, α-ketovalerate serves as a key precursor. nih.gov The formation of this compound would then logically proceed via the N-methylation of norvaline, a mechanism analogous to the synthesis of other well-known betaines like glycine betaine from glycine. uark.edu
To elucidate this proposed pathway for this compound, a series of isotopic labeling experiments can be designed. These studies typically involve feeding a culture of a relevant organism with a substrate that has been enriched with a stable isotope. Subsequent analysis of the metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for the detection and quantification of the isotope's incorporation. nih.govnih.gov
Designing Isotopic Labeling Experiments for this compound Pathway Elucidation
A typical experimental design would involve the use of various labeled precursors to trace the origin of different parts of the this compound molecule.
| Labeled Precursor | Isotope(s) | Target Moiety in this compound | Purpose of Experiment |
| Labeled Norvaline | ¹³C, ¹⁵N | Norvaline backbone | To confirm norvaline as the direct precursor to this compound. |
| Labeled α-Ketovalerate | ¹³C | Carbon skeleton of the norvaline moiety | To trace the origin of the carbon backbone of norvaline prior to methylation. |
| Labeled Methionine | ¹³C, ²H | N-methyl groups | To identify the source of the three methyl groups attached to the nitrogen atom, as methionine (via S-adenosyl methionine) is a common methyl donor. uark.edu |
| Labeled Glucose | ¹³C | Entire molecule | To trace the flow of carbon from central carbon metabolism into the this compound biosynthetic pathway. nih.gov |
Table 1: Example Experimental Design for Isotopic Tracing of this compound Biosynthesis
Interpreting Research Findings from Tracing Studies
Upon completion of the labeling experiment, the collected biomass or media is analyzed. High-resolution mass spectrometry is a particularly effective tool for this purpose, as it can distinguish between unlabeled metabolites and their isotopically labeled counterparts (isotopologues) based on their mass-to-charge ratio. nih.gov
For instance, if a culture is fed with ¹⁵N-labeled norvaline, the subsequent detection of a this compound molecule with a mass increase corresponding to one ¹⁵N atom would strongly support the direct conversion of norvaline to this compound. Similarly, feeding with ¹³C-labeled methionine should result in this compound molecules where the mass increase corresponds to the incorporation of three ¹³C atoms in the methyl groups.
The results from such tracing studies can be summarized to build a comprehensive picture of the metabolic flux.
| Precursor Fed | Observed Labeled Product | Mass Shift (vs. Unlabeled) | Inferred Metabolic Step |
| [¹⁵N]Norvaline | [¹⁵N]this compound | +1 Da | Norvaline is the nitrogen-containing precursor. |
| [U-¹³C₅]Norvaline | [U-¹³C₅]this compound | +5 Da | The entire carbon skeleton of norvaline is incorporated. |
| [Methyl-¹³C]Methionine | [Trimethyl-¹³C₃]this compound | +3 Da | Methionine is the donor for the three N-methyl groups. |
| [U-¹³C₆]Glucose | Labeled this compound | Variable | Demonstrates de novo synthesis from the central carbon source. |
Table 2: Hypothetical Research Findings from Isotopic Labeling of this compound
These advanced methodologies, combining stable isotope labeling with sensitive analytical techniques, are indispensable for unequivocally elucidating the biosynthetic pathway of novel compounds like this compound. nih.govisotope.com While direct studies on this compound are limited, the principles established from research on norvaline and other betaines provide a clear and robust framework for its investigation. nih.govuark.edu
Comparative Biochemistry and Evolutionary Perspectives of Amino Acid Betaines
Analogous Structures and Functions in Other Naturally Occurring Betaines (e.g., Glycine (B1666218) Betaine (B1666868), Valine Betaine, Carnitine Betaine)
Betaines are a class of neutral chemical compounds with a positively charged cationic functional group, such as a quaternary ammonium (B1175870), which bears no hydrogen atom, and a negatively charged functional group like a carboxylate group. ebi.ac.uk This structure confers a dipolar, zwitterionic character and high water solubility, which are key to their primary biological roles. jodoco.comcambridge.org Norvaline betaine, as the N,N,N-trimethylated form of the amino acid norvaline, belongs to this family. Its functions can be inferred by comparing it with other well-studied naturally occurring betaines.
Glycine Betaine (GB): The most ubiquitous and studied betaine, GB is the trimethyl derivative of the amino acid glycine. cambridge.org It functions primarily as a potent osmoprotectant, accumulating in the cells of bacteria, plants, and animals to counteract osmotic stress from high salinity, drought, or extreme temperatures. cambridge.orgontosight.aiuni-marburg.de By balancing osmotic pressure, it protects cellular structures and maintains metabolic functions like DNA replication and enzyme production without perturbing them. jodoco.comorffa.com Additionally, GB serves as a crucial methyl group donor in the methionine cycle, where it facilitates the conversion of homocysteine back to methionine, a process vital for liver health and the synthesis of many important compounds. orffa.compatsnap.com
Valine Betaine: This compound is the betaine of the branched-chain amino acid valine. Like other betaines, it has been identified in various natural sources, including cereal grains and composts. nih.govsci-hub.se While less studied than glycine betaine, its presence in organisms suggests a role as a compatible solute. Research has shown that levels of valine betaine can increase in the gut in response to certain diets, indicating it is part of the metabolic interplay between diet and gut microbiota. nih.gov
Carnitine: Structurally similar to amino acid betaines, carnitine (L-carnitine) is synthesized from the amino acids lysine (B10760008) and methionine. It is essential for energy metabolism. Its primary function is to transport long-chain fatty acids into the mitochondria so they can be oxidized to produce energy (beta-oxidation). jodoco.com While it can act as an osmolyte, its central role is in lipid metabolism. asm.org Dietary supplementation with betaine can sometimes impact carnitine concentrations in the body, highlighting the interconnectedness of methyl-donor metabolic pathways. mdpi.com
Table 1: Comparison of Naturally Occurring Betaines
| Betaine | Precursor Compound | Key Structural Feature | Primary Functions |
|---|---|---|---|
| This compound | Norvaline | Trimethylated straight-chain α-amino acid | Hypothesized to be an osmoprotectant, by analogy to other amino acid betaines. |
| Glycine Betaine | Glycine / Choline (B1196258) | Trimethylated glycine | Osmoprotectant; methyl group donor in the methionine cycle. jodoco.comontosight.aiorffa.compatsnap.com |
| Valine Betaine | Valine | Trimethylated branched-chain α-amino acid | Compatible solute; metabolite in gut microbiota. nih.govsci-hub.se |
| Carnitine | Lysine and Methionine | Trimethylated γ-amino acid derivative | Transport of fatty acids for energy metabolism; osmolyte. jodoco.comasm.org |
Distinctions from Other Non-Proteinogenic Amino Acids and Isomers (e.g., Valine)
This compound's identity is fundamentally linked to its precursor, norvaline, a non-proteinogenic amino acid. Understanding norvaline's distinction from its proteinogenic isomer, valine, is crucial.
Non-Proteinogenic Amino Acids (NPAAs): These are amino acids that are not among the 22 genetically encoded for incorporation into proteins during translation. wikipedia.org NPAAs can be metabolic intermediates, signaling molecules, or components of non-ribosomal peptides, such as certain toxins or antibiotics. ebi.ac.uknih.govfrontiersin.org Norvaline falls into this category. wikipedia.orgnih.gov
Norvaline vs. Valine: Norvaline and valine are isomers, meaning they share the same chemical formula (C₅H₁₁NO₂) but have different structural arrangements. wikipedia.orgbachem.comresearchgate.net This structural difference leads to significant functional distinctions.
Structure: Norvaline is a straight-chain (n-propyl) amino acid. wikipedia.orgbiorxiv.org In contrast, valine is a branched-chain amino acid (BCAA), with its carbon side chain branching at the β-carbon. diva-portal.org
Protein Incorporation: Valine is one of the 20 standard proteinogenic amino acids and is essential in the human diet. wikipedia.org Norvaline is generally excluded from protein synthesis. However, due to its structural similarity to other amino acids like leucine (B10760876) and isoleucine, it can be mistakenly incorporated into proteins when cellular proofreading mechanisms are impaired, which can lead to non-native protein structures and toxicity. nih.govbiorxiv.orgresearchgate.net Studies have shown that the misincorporation of norvaline can be more disruptive to protein secondary structures, particularly β-sheets, than the misincorporation of valine. nih.gov
Biosynthesis: Norvaline can be synthesized in some bacteria as a byproduct of the leucine biosynthesis pathway, resulting from the low substrate specificity of certain enzymes. diva-portal.org
Table 2: Distinctions Between Norvaline and Valine
| Attribute | Norvaline | Valine |
|---|---|---|
| Classification | Non-proteinogenic, straight-chain amino acid. biorxiv.org | Proteinogenic, branched-chain amino acid (BCAA). diva-portal.org |
| Structure | Linear five-carbon α-amino acid. wikipedia.org | Branched five-carbon α-amino acid. diva-portal.org |
| Genetic Code | Not encoded in the standard genetic code. wikipedia.org | Encoded by the standard genetic code (codons GUU, GUC, GUA, GUG). |
| Natural Role | Metabolic byproduct; can be toxic if misincorporated into proteins. nih.govdiva-portal.org | Essential building block of proteins. wikipedia.org |
| Isomerism | Structural isomer of valine and other aminopentanoic acids. wikipedia.orgresearchgate.net | Structural isomer of norvaline. wikipedia.org |
Genetic and Enzymatic Homologies in Betaine Biosynthesis Pathways Across Domains of Life
The ability to synthesize betaines is a widespread adaptive trait, and the underlying genetic and enzymatic pathways show remarkable homology across the domains of life: Bacteria, Archaea, and Eukarya. Two primary pathways have been identified for the synthesis of glycine betaine, which serve as a model for betaine biosynthesis generally.
The Glycine Methylation Pathway: This pathway involves the three-step methylation of glycine, using S-adenosyl-L-methionine (SAM) as the methyl donor. The intermediates are sarcosine (B1681465) (monomethylglycine) and dimethylglycine. mdpi.comfrontiersin.org This process is catalyzed by one or more N-methyltransferases. In some organisms, a single enzyme catalyzes all three steps, while in others, two distinct enzymes with overlapping specificities are involved, such as a glycine N-methyltransferase (GMT) and a sarcosine/dimethylglycine N-methyltransferase (SDMT). frontiersin.org This pathway is found predominantly in halophilic bacteria and cyanobacteria. mdpi.com
The Choline Oxidation Pathway: This is a two-step oxidation process that converts choline to glycine betaine, with betaine aldehyde as the intermediate. frontiersin.orgnih.gov In bacteria like Bacillus subtilis, the enzymes responsible are choline dehydrogenase (or a related alcohol dehydrogenase, GbsB) and betaine aldehyde dehydrogenase (BADH or GbsA). uni-marburg.denih.gov In plants, analogous enzymes are choline monooxygenase (CMO) and betaine aldehyde dehydrogenase (BADH). plos.orgfrontiersin.org This pathway is widely distributed and depends on the availability of choline, which can be taken up from the environment by specific transporters. mdpi.comnih.gov
Genetic and Evolutionary Homology: The genes encoding these biosynthetic enzymes often show significant sequence homology across different species, indicating a common evolutionary origin. For example, the betA (choline dehydrogenase) and betB (betaine aldehyde dehydrogenase) genes in E. coli have homologs in other bacteria like Sinorhizobium meliloti. microbiologyresearch.org Similarly, the ALDH10 family of aldehyde dehydrogenases, which includes the plant BADH enzymes, is present across all land plant genomes, although the specific evolution of BADH activity is confined to betaine-accumulating species. plos.org The presence of these homologous gene clusters (e.g., ect genes for ectoine, another osmolyte, and bet genes for betaine) in phylogenetically distant bacteria suggests that these osmoadaptation systems are ancient and have been maintained or transferred across lineages due to strong selective pressures. mdpi.commdpi.com
Evolutionary Adaptations Related to this compound Accumulation and Metabolism
The accumulation of compatible solutes like betaines is a clear evolutionary adaptation to environmental stress, particularly osmotic stress. uni-marburg.deusp.br While this compound itself is not a widely documented osmolyte, its potential role can be understood from an evolutionary perspective by considering the metabolism of its precursor, norvaline.
Research suggests that non-proteinogenic amino acids like norvaline may have been more common during the early stages of biological evolution. researchgate.netnih.gov The low substrate specificity of primitive biosynthetic enzymes could have led to the production and accumulation of a wider variety of amino acids than the 22 that were eventually selected for the genetic code. nih.gov The intracellular accumulation of norvaline is a documented phenomenon in some modern bacteria, often resulting from the promiscuous activity of branched-chain amino acid biosynthesis enzymes. researchgate.net
Given this context, the formation of this compound can be hypothesized as a co-opted evolutionary adaptation. Organisms that evolved the enzymatic machinery to create betaines for osmoprotection (e.g., the N-methyltransferases of the glycine methylation pathway) could have used this same machinery on other available substrates. If norvaline accumulated within the cell due to specific metabolic conditions or environmental pressures, its N-methylation to form this compound would serve two adaptive purposes:
Detoxification: Converting potentially toxic, misincorporation-prone norvaline into a stable, inert betaine. nih.govdiva-portal.org
Osmoprotection: The resulting this compound molecule would likely function as an effective compatible solute, similar to glycine betaine, contributing to the cell's osmotic balance and stress tolerance.
Therefore, the metabolism of norvaline to this compound likely represents an evolutionary strategy where existing, ancient pathways for stress adaptation are utilized to manage and even benefit from the presence of non-canonical metabolites.
Theoretical and Computational Approaches in Norvaline Betaine Research
Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Interactions
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing researchers to observe the time-dependent behavior of molecules and their interactions. acs.orgmdpi.com For norvaline betaine (B1666868), MD simulations can elucidate its conformational landscape and how it interacts with biological macromolecules like proteins.
Conformational Analysis: The structure of norvaline betaine, with its linear alkyl side chain and charged termini, has significant conformational freedom. mdpi.com MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformers. Studies on similar N-methylated amino acids and betaines reveal that N-methylation can simplify the conformational landscape compared to their non-methylated counterparts by removing the amide hydrogen and thus eliminating certain hydrogen bonding possibilities. ustc.edu.cnresearchgate.net For instance, simulations of N-methylated glycine (B1666218) derivatives, including glycine betaine, showed a progressive spectral and conformational simplification with increased methylation. ustc.edu.cn The linear side chain of norvaline, compared to the branched side chain of its isomer valine, may also lead to different packing and self-assembly behaviors, which can be explored through simulation. mdpi.com
Protein-Ligand Interactions: A primary application of MD simulations is to model the interaction of a ligand, such as this compound, with a protein target. These simulations can predict the binding affinity and identify the specific interactions that stabilize the complex. The quaternary ammonium (B1175870) group of this compound is particularly suited for binding in protein cavities that recognize cationic groups through cation-π and CH-π interactions. csic.es The carboxylate group can form salt bridges or hydrogen bonds with corresponding residues in a binding pocket. Computational studies on N-methylated peptide ligands have shown that N-methylation can either enhance or disrupt binding, depending on the specific interactions at the binding site. nih.gov For example, if a backbone hydrogen bond is crucial for binding, N-methylation at that site would be detrimental. nih.gov Conversely, the increased hydrophobicity and altered conformation from N-methylation can sometimes lead to improved affinity and selectivity for a target protein. researchgate.netpeptide.com
Table 1: Representative Parameters in Molecular Dynamics Simulations for Amino Acid Betaines
| Parameter | Typical Value/Method | Purpose in this compound Simulation |
|---|---|---|
| Force Field | AMBER, GROMOS, CHARMM | Describes the potential energy of the system, defining bond lengths, angles, and non-bonded interactions. |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment, crucial for a charged molecule like this compound. mdpi.com |
| Simulation Time | 100 ns - 1 µs | Allows for sufficient sampling of conformational space and observation of stable binding events. |
| Temperature | 300 K (or physiological temp.) | Simulates the system under biologically relevant thermal conditions. |
| Pressure | 1 atm | Maintains constant pressure, mimicking physiological conditions. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds, Binding Free Energy (MM/PBSA, MM/GBSA) | Quantifies conformational stability, flexibility, specific interactions, and the overall strength of protein-ligand binding. |
In Silico Prediction of Metabolic Fate and Enzymatic Targets
In silico tools are invaluable for predicting how a novel compound like this compound might be processed in a biological system. pensoft.netnih.gov These methods use existing knowledge of metabolic reactions and enzyme specificities to forecast the likely metabolic pathways and potential protein targets.
Metabolic Fate Prediction: Knowledge-based systems and machine learning algorithms can predict the metabolic fate of a molecule. pensoft.net For this compound, these tools would analyze its structure to identify "soft spots" susceptible to enzymatic modification. Given its structure, likely metabolic transformations could include reactions involving the carboxyl group or potential, albeit less likely, modifications to the alkyl chain, such as hydroxylation by cytochrome P450 enzymes. Software like Meteor can predict potential metabolites based on a library of known biotransformations. pensoft.net The stability conferred by the quaternary ammonium group, which is generally resistant to enzymatic degradation, would also be a key factor in its predicted metabolic profile. researchgate.net
Enzymatic Target Prediction: Reverse docking or target prediction algorithms can suggest potential protein targets for this compound. These methods screen the structure of the compound against a large database of protein binding sites. For this compound, potential targets could include enzymes, receptors, or transporters that recognize amino acids or betaines. For instance, its structural similarity to glycine betaine suggests it might interact with enzymes or transporters involved in osmolyte regulation. Platforms like SWISSTargetPrediction use a combination of 2D and 3D similarity to predict the most probable protein targets. nih.gov
Table 2: In Silico Tools for Metabolic and Target Prediction
| Tool/Platform | Function | Application to this compound |
|---|---|---|
| SMARTCyp / Toxtree | Predicts sites of metabolism (e.g., cytochrome P450-mediated oxidation). nih.gov | Identifies which carbon atoms on the norvaline backbone or side chain are most likely to be hydroxylated. |
| Meteor Nexus | Knowledge-based system for predicting metabolic pathways. pensoft.net | Generates a metabolic tree showing potential phase I and phase II metabolites. |
| SwissTargetPrediction | Predicts most probable protein targets based on structural similarity. nih.gov | Suggests potential enzymes, transporters, or receptors that may bind this compound. |
| Molinspiration | Calculates molecular properties and predicts bioactivity (e.g., GPCR ligand, kinase inhibitor). nih.gov | Provides a high-level prediction of potential biological roles based on physicochemical properties. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their measured biological activity. researchgate.net While a specific QSAR model for this compound itself would require a dataset of its analogs and their activities, the principles of QSAR can be used to predict its potential activities based on its structural features.
Descriptor Calculation: The first step in QSAR is to calculate molecular descriptors that quantify various aspects of the molecule's structure. For this compound, these would include physicochemical properties like logP (lipophilicity), molecular weight, polar surface area, and the number of hydrogen bond donors/acceptors, as well as 3D descriptors related to its shape and electrostatic field. mdpi.com
Model Building: A QSAR model is a mathematical equation that links these descriptors to a biological activity. For example, if a series of amino acid analogs were tested for inhibition of a particular enzyme, a QSAR model could be built to predict the inhibitory activity of a new, untested analog like this compound. scispace.com Various statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are used to create these models. researchgate.netuestc.edu.cn
Predicting Activity: Based on the descriptors calculated for this compound, a validated QSAR model for a relevant biological endpoint could predict its activity. For example, QSAR models developed for anticancer glutamine analogs or antiviral aminoadamantane derivatives demonstrate how specific substitutions influence activity. mdpi.comscispace.com By analogy, the descriptors for this compound could be input into a model for a relevant target (e.g., an amino acid transporter) to estimate its potential efficacy or interaction. The development of peptide QSAR databases allows for the prediction of activities of molecules based on their amino acid composition and properties. uestc.edu.cnnih.gov
Table 3: Common Descriptors in QSAR Modeling for Amino Acid Analogs
| Descriptor Class | Specific Examples | Relevance to this compound |
|---|---|---|
| Physicochemical | ClogP, Molar Refractivity, Polar Surface Area (PSA) | Describes lipophilicity, size, and polarity, which influence absorption and distribution. researchgate.net |
| Topological | Wiener Index, Kappa Shape Indices | Encodes information about molecular branching and size. |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Relates to chemical reactivity, stability, and intermolecular interactions. researchgate.netnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Maps the 3D structural features required for interaction with a biological target. mdpi.com |
Research Frontiers and Future Directions in Norvaline Betaine Science
Comprehensive Elucidation of Organism-Specific Biosynthetic and Catabolic Networks
A fundamental area of future research is the complete mapping of the biosynthetic and catabolic pathways of norvaline betaine (B1666868) across different organisms. While the pathways for other betaines, such as glycine (B1666218) betaine, are relatively well-understood, the specific enzymatic machinery responsible for the synthesis and degradation of norvaline betaine remains largely uncharacterized.
Biosynthesis: The synthesis of glycine betaine in various microorganisms often occurs through a two-step oxidation of choline (B1196258) or via a glycine methylation pathway. frontiersin.orgfrontiersin.org For instance, in Thioalkalivibrio versutus, glycine betaine is synthesized through the methylation of glycine, a process catalyzed by enzymes like glycine N-methyltransferase (GMT) and sarcosine (B1681465) dimethylglycine N-methyltransferase (SDMT). frontiersin.org It is plausible that this compound biosynthesis follows a similar methylation pathway, starting from norvaline. Future research should focus on identifying and characterizing the specific N-methyltransferases that sequentially add three methyl groups to the amino group of norvaline.
Catabolism: The breakdown of betaines is equally important for cellular homeostasis. The catabolic pathway for proline betaine in bacteria such as Paracoccus denitrificans and Rhodobacter sphaeroides involves a series of demethylation and oxidation reactions. nih.govnih.gov This process ultimately converts proline betaine to glutamate, which can then enter central metabolism. nih.gov A similar catabolic route is anticipated for this compound, likely involving demethylases and dehydrogenases that convert it into intermediates that can be integrated into cellular metabolic pathways. The catabolism of the norvaline component itself is known to proceed through transamination to form 2-keto-pentanoate, followed by oxidative decarboxylation. youtube.comresearchgate.net
| Metabolic Process | Enzyme Class | Potential Substrate | Potential Product | Analogous Enzyme (from related pathways) |
|---|---|---|---|---|
| Biosynthesis | N-methyltransferase | Norvaline | Monomethylnorvaline | Glycine N-methyltransferase (GMT) |
| Biosynthesis | N-methyltransferase | Monomethylnorvaline | Dimethylnorvaline | Sarcosine dimethylglycine N-methyltransferase (SDMT) |
| Biosynthesis | N-methyltransferase | Dimethylnorvaline | This compound | Sarcosine dimethylglycine N-methyltransferase (SDMT) |
| Catabolism | Demethylase | This compound | Dimethylnorvaline | Betaine-homocysteine S-methyltransferase (BHMT) |
| Catabolism | Dehydrogenase | Norvaline | 2-Keto-pentanoate | Branched-chain aminotransferase (BCAT) |
Identification and Functional Characterization of Dedicated Transport Systems
The ability of cells to accumulate this compound from the environment is contingent on the presence of specific transport systems. In many organisms, the uptake of compatible solutes like glycine betaine is mediated by high-affinity transporters, which are often regulated by osmotic stress. nih.govfao.org These transporters belong to various families, including the ATP-binding cassette (ABC) superfamily and the Betaine/Choline/Carnitine Transporter (BCCT) family. nih.govebi.ac.ukrug.nl
Future research should aim to identify the specific transporters responsible for this compound uptake. This will involve genetic screening for mutants unable to transport this compound, followed by the functional characterization of the identified transporter proteins. Key parameters to investigate include substrate specificity, transport kinetics (K_m and V_max), and the mechanism of regulation, particularly in response to osmotic stress. For example, the BusA system in Lactococcus lactis is a high-affinity betaine transporter that is regulated by external osmolality. nih.govfao.org Similar systems may exist for this compound.
| Transporter | Organism | Substrate(s) | Transport Family | Key Feature |
|---|---|---|---|---|
| OpuA | Lactococcus lactis | Glycine betaine, Proline betaine | ABC Transporter | Activated by increased ionic strength. plos.org |
| BusA | Lactococcus lactis | Glycine betaine | ABC Transporter | High affinity (K_m = 1.7 µM) and osmotically regulated. nih.govfao.org |
| BetP | Corynebacterium glutamicum | Glycine betaine | BCCT Family (Na+/symporter) | Functions as an osmosensor. rug.nl |
| BGT1 | Mammalian kidney | Betaine, GABA | Solute Carrier Family 6 (SLC6) | Na+ and Cl- dependent. frontiersin.org |
Discovery of Novel Biological Roles and Signaling Pathways
While the primary role of betaines is often considered to be osmoprotection, they can have other significant biological functions. oup.com Glycine betaine, for example, can act as a methyl donor in metabolic pathways such as the methionine cycle. frontiersin.org The norvaline component of this compound introduces the potential for additional, unique biological activities. L-norvaline is a known inhibitor of the enzyme arginase, which plays a role in the urea (B33335) cycle. youtube.comlifetein.com By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS), thereby potentially influencing nitric oxide (NO) signaling pathways. youtube.comlifetein.com
A key area for future investigation is whether this compound retains this arginase-inhibiting activity and, if so, what the physiological consequences are. This could have implications for a variety of cellular processes, including neurotransmission, immune response, and cardiovascular function. Research has shown that L-norvaline treatment can activate signaling pathways involved in cell survival and neuroplasticity, such as the ERK/MAPK pathway. researchgate.netnih.gov It will be crucial to determine if this compound can modulate these or other signaling cascades.
Exploration of Microorganism-Host Interactions Mediated by this compound
Compatible solutes can play a role in the complex interactions between microorganisms and their hosts. researchgate.net In symbiotic relationships, the exchange of nutrients and signaling molecules is critical. It is possible that this compound could function as such a molecule, influencing the establishment or maintenance of these interactions.
Furthermore, cell-to-cell communication in bacteria, known as quorum sensing, relies on the production and detection of small signaling molecules called autoinducers to coordinate group behaviors. wikipedia.orgasm.org These behaviors can include biofilm formation, virulence factor production, and bioluminescence. mdpi.com Future studies should investigate whether this compound can act as a quorum sensing molecule or if it can modulate existing quorum sensing systems. This could reveal a role for this compound in regulating bacterial community behavior and influencing host-pathogen dynamics.
Investigations into its Impact on Cellular Proteostasis and Stress Responses
A defining feature of compatible solutes is their ability to protect cellular components, particularly proteins and membranes, from the damaging effects of stress. nih.govresearchgate.netscispace.com They are known to stabilize protein structure and function in the face of denaturing conditions such as high salinity, extreme temperatures, and desiccation. oup.comresearchgate.net This protective effect is central to maintaining cellular proteostasis, the balance of protein synthesis, folding, and degradation.
Future research should focus on quantifying the protective effects of this compound on a range of proteins and cellular structures under various stress conditions. This could involve in vitro assays to measure protein aggregation and enzyme activity in the presence of this compound, as well as in vivo studies to assess cell viability and the expression of stress response genes. Compatible solutes have been shown to mitigate oxidative stress by reducing the accumulation of reactive oxygen species (ROS). irjei.comnih.govnih.gov Investigating the potential of this compound to scavenge ROS or to upregulate antioxidant defense systems will be an important avenue of research.
Q & A
Q. What validated analytical methods are recommended for quantifying norvaline betaine in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction chromatography (HILIC) is the gold standard for polar compounds like betaine derivatives. Key parameters to optimize include collision energy (CoE), fragmentor voltage (FV), and ion source temperature, often via a central composite design (CCD) to maximize sensitivity . For this compound, transitions like m/z 118.1 → 58.1 (observed in betaine MRM mode) could be adapted, but structural verification via full-scan MS and product ion spectra is critical .
Q. How should sample preparation be designed to minimize matrix interference in this compound extraction?
Accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE) is effective for polar compounds. For plant tissues (e.g., Beta vulgaris), ASE parameters (temperature, solvent polarity) must balance extraction efficiency and analyte stability. SPE sorbents (e.g., hydrophilic-lipophilic balance cartridges) reduce co-extracted sugars and salts, which interfere with HILIC retention .
Q. What experimental models are suitable for studying this compound’s osmoregulatory functions?
In vitro models like HepG2 cells exposed to osmotic stress or fatty acid overload are validated for betaine’s metabolic roles . For this compound, dose-response studies (e.g., 0.047%–0.465% dietary levels, as in avian models ) should be replicated, with mitochondrial activity (e.g., oxygen consumption rate) and lipid profiling as endpoints.
Advanced Research Questions
Q. How can contradictory findings in this compound’s metabolic roles be resolved?
Conflicting data on betaine’s lipid regulation (e.g., inhibition of fatty acid synthesis vs. stimulation of oxidation ) may arise from model-specific factors (in vitro vs. in vivo) or dosage. Researchers should conduct meta-analyses of dose-dependent responses and compare tissue-specific methylation patterns (e.g., liver vs. kidney) using isotopically labeled betaine to track methyl group transfer .
Q. What experimental designs address kinetic ambiguities in this compound adsorption-desorption equilibria?
Adsorption kinetics studies require small-volume sampling to avoid disrupting equilibrium, with pseudo-first-order models applied to initial linear phases. For complex matrices (e.g., waste streams), parallel studies using betaine isotopologues can distinguish adsorption from degradation . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) may clarify binding affinities in synthetic systems.
Q. How can synergistic interactions between this compound and other osmolytes be systematically investigated?
Molecular dynamics (MD) simulations, as used for betaine-urea mixtures , can predict this compound’s interaction with compounds like trehalose or proline. In vitro validation should include dielectric spectroscopy to detect changes in solution polarity and thermal shift assays to measure protein stabilization effects.
Q. What methodologies ensure reproducibility in preclinical studies of this compound’s safety?
Adhere to NIH guidelines for preclinical reporting, including detailed dosing regimens, vehicle controls, and histopathological endpoints . Chronic toxicity studies should incorporate benchmark dose (BMD) modeling, as seen in EU betaine assessments , with plasma homocysteine and liver steatosis as biomarkers.
Data Contradiction and Validation
Q. How should researchers validate this compound’s methyl donor capacity amid conflicting genomic data?
Discrepancies in methylation efficiency may stem from epigenetic variability. Integrate RNA-seq data (e.g., DNMT and BHMT expression) with targeted metabolomics (S-adenosylmethionine/homocysteine ratios) across multiple cell lines. CRISPR-Cas9 knockout models (e.g., BHMT−/−) can isolate betaine-specific pathways .
Q. What statistical approaches resolve variability in this compound’s growth-promoting effects?
Multivariate ANOVA is critical for growth studies, as seen in poultry trials where betaine’s efficacy depended on dietary arginine levels . Researchers should stratify data by confounding variables (e.g., feed composition) and use mixed-effects models to account for individual metabolic variability.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
